DECAHYDRO-2-NAPHTHOL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

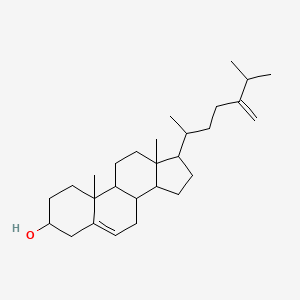

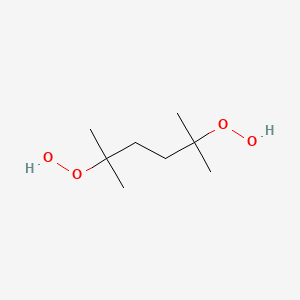

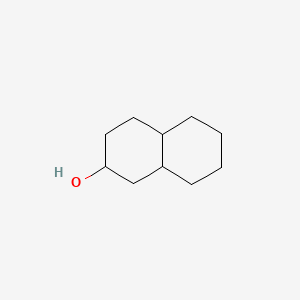

Decahydro-2-naphthol, also known as 2-Decalol, is an organic compound with the molecular formula C10H18O. It is a derivative of naphthalene, where the aromatic rings are fully hydrogenated. This compound is known for its applications in various fields, including perfumery and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydro-2-naphthol is primarily synthesized through the catalytic hydrogenation of beta-naphthol. This process involves the use of hydrogen gas in the presence of a catalyst, typically platinum dioxide, under specific conditions of temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction yields a mixture of cis- and trans-isomers, with the trans-isomer being more preferred in perfumery due to its desirable olfactory properties .

Chemical Reactions Analysis

Types of Reactions: Decahydro-2-naphthol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced further to form more saturated alcohols.

Substitution: It can participate in substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields more saturated alcohols.

Substitution: Forms various substituted derivatives depending on the reagent used.

Scientific Research Applications

Decahydro-2-naphthol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the fragrance industry due to its pleasant odor and stability .

Mechanism of Action

The mechanism by which decahydro-2-naphthol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it exhibits anticancer properties by forming bonds with the carbonyl group on DNA, thereby inhibiting nucleic acid synthesis through the suppression of ribonucleotide reductase enzyme activity .

Comparison with Similar Compounds

2-Decalone: A related compound with a similar structure but different functional groups.

2-Adamantanol: Another cyclic alcohol with distinct properties.

cis-Decahydro-1-naphthol: A stereoisomer of decahydro-2-naphthol

Uniqueness: this compound is unique due to its specific structural configuration and the presence of both cis- and trans-isomers. Its applications in perfumery and potential therapeutic effects also distinguish it from other similar compounds .

Properties

CAS No. |

825-51-4 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |

InChI |

InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2/t8-,9+,10?/m1/s1 |

InChI Key |

UPMAOXLCTXPPAG-ZDGBYWQASA-N |

SMILES |

C1CCC2CC(CCC2C1)O |

Isomeric SMILES |

C1CC[C@H]2CC(CC[C@H]2C1)O |

Canonical SMILES |

C1CCC2CC(CCC2C1)O |

Appearance |

Solid powder |

Key on ui other cas no. |

1424-36-8 2529-06-8 1424-37-9 825-51-4 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-Naphthalenol, decahydro-; 2-Decalinol; 2-Decalol; 2-Hydroxydecalin; Decahydronaphthol-2; Decahydro-beta-naphthol. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-decalol?

A1: 2-decalol has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: How many stereoisomers of 2-decalol exist?

A2: Due to the two fused cyclohexane rings, 2-decalol has several stereoisomers. The rings can be cis or trans fused, and the hydroxyl group can be in an axial or equatorial position, leading to multiple possibilities.

Q3: Which isomers of 2-decalol have been studied for their biological activity?

A3: Research has focused on cis,cis- , trans,cis-, and trans,trans- isomers of 2-decalol in relation to their metabolism and enzyme inhibition properties.

Q4: How is 2-decalol metabolized in rabbits?

A4: Studies have shown that rabbits metabolize both cis and trans-decalin, the parent hydrocarbon of 2-decalol, primarily into racemic secondary alcohols. These are then excreted in urine as ether glucuronides.

Q5: Do the cis and trans isomers of decalin yield the same metabolic products in rabbits?

A5: No, while both isomers are primarily oxidized to racemic secondary alcohols, the specific products differ. cis-Decalin mainly forms cis,cis-2-decalol with some cis,trans-2-decalol. Conversely, trans-decalin primarily yields trans,cis-2-decalol and a small amount of trans,trans-2-decalol.

Q6: What types of enzymes are potentially involved in decalin and 2-decalol metabolism?

A6: Research suggests that enzymes similar to steroid hydroxylases might play a role in the biological oxidation of decalin. This hypothesis stems from the observation that decalin metabolism does not seem to follow a free-radical mechanism and results in racemic alcohol production, which is atypical for enzymatic reactions.

Q7: Are there specific enzymes that 2-decalol derivatives are known to inhibit?

A7: Yes, certain derivatives of 2-decalol, specifically (2S,4aR,8aS)-cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate, have demonstrated inhibitory effects on Pseudomonas lipase and porcine pancreatic lipase.

Q8: How does the stereochemistry of 2-decalol derivatives influence their enzyme inhibition potency?

A8: Studies on Pseudomonas lipase inhibition show a significant difference in potency between enantiomers of cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate. The (2S,4aR,8aS)- isomer is 3.5 times more potent than the (2R,4aS,8aR)- isomer. Additionally, racemic cis,cis- and trans,cis-decahydro-2-naphthyl-N-n-butylcarbamates exhibit similar inhibitory potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.